REACTION_CXSMILES
|
Cl[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].[C-:18]#[N:19].[Na+]>CN(C=O)C>[C:18]([C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:19] |f:1.2|
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Name
|
|
Quantity
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7.36 g
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Type
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reactant
|
Smiles
|
ClC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
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Name
|
|
Quantity
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3.2 g
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Type
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reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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ice water
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Quantity
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300 mL
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Type
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reactant
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Smiles
|
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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The precipitated solid was collected by filtration
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Type
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CUSTOM
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Details
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to afford 5.79 of solid
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Type
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CUSTOM
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Details
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This material was recrystallized from ethanol
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |